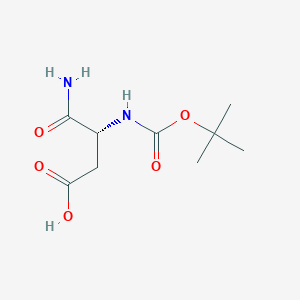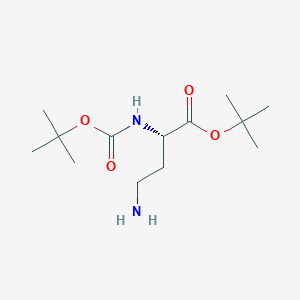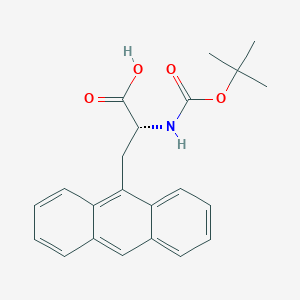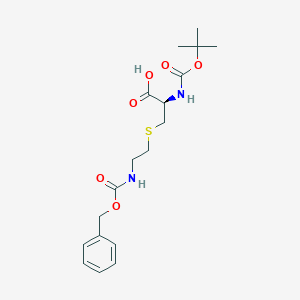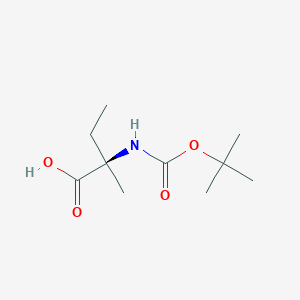
(R)-2-((tert-ButoxiCarbonil)amino)-2-metilbutanoico
Descripción general
Descripción
“®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid” is a derivative of amino acids that is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis. It is particularly useful in the synthesis of peptides, where it is used to prevent unwanted side reactions .
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a Boc-protected amino acid, which can then be used in further reactions . In a study, Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Molecular Structure Analysis
The molecular structure of “®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid” consists of a carboxylic acid group, an amino group protected by a Boc group, and a methyl group on the second carbon atom . The Boc group consists of a carbonyl group attached to a tert-butyl group .
Chemical Reactions Analysis
Boc-protected amino acids can participate in a variety of chemical reactions. They are particularly useful in peptide synthesis, where they can react with other amino acids to form peptide bonds . The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid” are largely determined by the presence of the Boc group. The Boc group increases the steric bulk of the molecule, which can influence its reactivity . The exact physical and chemical properties would depend on the specific conditions, such as temperature and solvent .
Aplicaciones Científicas De Investigación
Propiedades del fármaco antiepiléptico
Boc-D-isovalina, también conocido como isovalina, ha demostrado tener propiedades de fármaco antiepiléptico (AED). La investigación destaca su eficacia en un modelo de rata de epilepsia in vivo, lo que sugiere un potencial para el desarrollo como un nuevo AED que opera a través de mecanismos únicos .
Protección BOC quimioselectiva
El compuesto se utiliza en la protección BOC quimioselectiva de aminas alifáticas y aromáticas, aminoácidos y aminoalcoholes. Este proceso es crucial para sintetizar péptidos y otros compuestos orgánicos .
Propiedades analgésicas
Isovalina se ha identificado como un nuevo prototipo analgésico. Es estructuralmente similar a los neurotransmisores inhibitorios como la glicina y el ácido γ-aminobutírico (GABA), y produce analgesia sin depresión respiratoria o efectos en el sistema nervioso central .
Investigación del agonista del receptor GABAB
Aunque es estructuralmente similar al GABA, la isovalina no activa los receptores GABAB. Este hallazgo es significativo para comprender la especificidad de las interacciones receptor-ligando y podría informar el diseño de nuevos fármacos .
Mecanismo De Acción
The Boc group in “®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid” acts as a protecting group for the amino group. This prevents the amino group from reacting with other groups during synthesis . When the Boc group is removed under acidic conditions, the amino group is free to react with other groups .
Direcciones Futuras
Future research could explore the use of Boc-protected amino acids in the synthesis of more complex molecules. For example, they could be used in the synthesis of peptides, proteins, and other biologically active compounds . Additionally, new methods for the synthesis and deprotection of Boc-protected amino acids could be developed .
Propiedades
IUPAC Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZXLTCEPXVCSV-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



